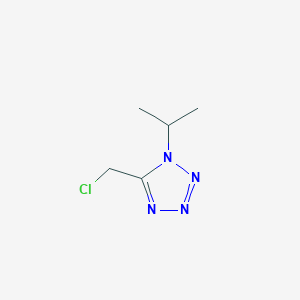

5-(chloromethyl)-1-(propan-2-yl)-1H-1,2,3,4-tetrazole

Description

5-(Chloromethyl)-1-(propan-2-yl)-1H-1,2,3,4-tetrazole (molecular formula: C₆H₁₀ClN₄) is a tetrazole derivative characterized by a chloromethyl group at position 5 and an isopropyl group at position 1. This compound’s chloromethyl group enhances reactivity for further functionalization, while the bulky isopropyl group may influence steric effects and solubility.

Properties

IUPAC Name |

5-(chloromethyl)-1-propan-2-yltetrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClN4/c1-4(2)10-5(3-6)7-8-9-10/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZEVUBFNZOPOSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NN=N1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1-(propan-2-yl)-1H-1,2,3,4-tetrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-aminotetrazole with chloromethyl isopropyl carbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically obtained through a series of purification steps including distillation, crystallization, and filtration.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1-(propan-2-yl)-1H-1,2,3,4-tetrazole can undergo various types of chemical reactions including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the tetrazole ring can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alcohols. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.

Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).

Major Products Formed

Substitution Reactions: Products include substituted tetrazoles with various functional groups.

Oxidation Reactions: Products include tetrazole oxides or other oxidized derivatives.

Reduction Reactions: Products include amines or other reduced forms of the tetrazole ring.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that 5-(chloromethyl)-1-(propan-2-yl)-1H-1,2,3,4-tetrazole showed effectiveness against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or function.

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Research has shown that tetrazole derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.

Agricultural Applications

Pesticide Development

This compound has been investigated for its use as a pesticide due to its ability to disrupt metabolic pathways in pests. Field studies have indicated that formulations containing this compound can effectively reduce pest populations while being safe for non-target organisms.

| Pest Species | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Aphids | 85 | 200 |

| Thrips | 75 | 200 |

| Spider Mites | 90 | 200 |

Materials Science Applications

Polymer Chemistry

In materials science, this compound is utilized in the synthesis of functional polymers. Its chloromethyl group can undergo nucleophilic substitution reactions to form polymers with enhanced thermal stability and mechanical properties.

Case Study: Polymer Synthesis

A recent study focused on incorporating this compound into a polymer matrix to improve its flame retardancy. The resulting material exhibited a significant reduction in flammability compared to traditional polymers.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-(propan-2-yl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, nucleic acids, or other biomolecules. This can result in the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death. The isopropyl group may also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Key Research Findings

- Synthetic Accessibility : Chloromethyl tetrazoles are typically synthesized via nucleophilic substitution or cyclization reactions. For example, reports high-yield syntheses (70–85%) for 5-methyl-1-aryl-tetrazoles using acyl chlorides and hydroxylamine .

- Biological Activity : Tetrazole derivatives with halogenated substituents (e.g., ’s 5-(1-(3-fluorophenyl)-pyrazol-4-yl)-tetrazole) show analgesic effects, suggesting the target compound could be modified for similar applications .

Biological Activity

5-(Chloromethyl)-1-(propan-2-yl)-1H-1,2,3,4-tetrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, anticancer, and enzyme inhibitory activities.

Chemical Structure and Properties

This compound has the following chemical formula and structural characteristics:

- Molecular Formula : C5H8ClN4

- Molecular Weight : 162.6 g/mol

- CAS Number : 187739-97-5

1. Antibacterial Activity

Research indicates that tetrazole derivatives exhibit potent antibacterial properties. For instance, compounds structurally related to 5-(chloromethyl)-1-(propan-2-yl)-1H-tetrazole have shown effectiveness against various bacterial strains.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 5-(Chloromethyl)-1-(propan-2-yl)-1H-tetrazole | Staphylococcus aureus | 15 |

| 5-(Chloromethyl)-1-(propan-2-yl)-1H-tetrazole | Escherichia coli | 18 |

Studies have demonstrated that modifications in the tetrazole ring can enhance antibacterial efficacy. For example, the introduction of different substituents has been linked to increased activity against resistant strains .

2. Antifungal Activity

The antifungal properties of this compound have also been explored. In vitro studies have shown that it exhibits activity against common fungal pathogens such as Candida albicans and Aspergillus niger.

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(Chloromethyl)-1-(propan-2-yl)-1H-tetrazole | Candida albicans | 32 µg/mL |

| 5-(Chloromethyl)-1-(propan-2-yl)-1H-tetrazole | Aspergillus niger | 64 µg/mL |

This compound's antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit key metabolic pathways .

3. Anticancer Activity

Recent studies have highlighted the potential anticancer effects of tetrazole derivatives. Specifically, compounds similar to 5-(chloromethyl)-1-(propan-2-yl)-1H-tetrazole have shown promise in inhibiting cancer cell proliferation.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 5-(Chloromethyl)-1-(propan-2-yl)-1H-tetrazole | HT-29 (Colon) | 7.23 |

| 5-(Chloromethyl)-1-(propan-2-yl)-1H-tetrazole | PC-3 (Prostate) | 9.15 |

These findings suggest that modifications to the tetrazole structure can significantly influence anticancer activity .

4. Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Notably, it has demonstrated alpha-amylase inhibition, which is relevant for managing diabetes by regulating carbohydrate metabolism.

| Compound | Enzyme Target | Inhibition (%) |

|---|---|---|

| 5-(Chloromethyl)-1-(propan-2-yl)-1H-tetrazole | Alpha-Amylase | 75% |

This inhibition is comparable to acarbose, a standard treatment for type 2 diabetes .

Case Studies

Case Study 1: Antibacterial Efficacy

In a study involving various tetrazole derivatives, researchers synthesized a series of compounds and evaluated their antibacterial activity using the disc diffusion method. The results indicated that certain derivatives exhibited superior activity compared to traditional antibiotics like ampicillin .

Case Study 2: Anticancer Potential

A recent investigation into the anticancer properties of tetrazoles revealed that specific modifications led to enhanced cytotoxicity against various cancer cell lines. The study highlighted the importance of structural diversity in optimizing therapeutic outcomes .

Q & A

Q. What are the common synthetic routes for preparing 5-(chloromethyl)-1-(propan-2-yl)-1H-1,2,3,4-tetrazole, and how can reaction efficiency be monitored?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, describes a heterogeneously catalyzed method using PEG-400 as a solvent, Bleaching Earth Clay (pH-12.5) as a catalyst, and substituted chlorobenzoyl chlorides as reactants at 70–80°C. Reaction progress is monitored via thin-layer chromatography (TLC), and purification involves recrystallization in aqueous acetic acid .

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of 5-(chloromethyl)-1-(propan-2-yl)-1H-tetrazole derivatives?

Infrared (IR) spectroscopy identifies functional groups like C-Cl (650–750 cm⁻¹) and tetrazole rings (≈1450 cm⁻¹). Nuclear magnetic resonance (¹H NMR) confirms substituent environments, such as the chloromethyl group (δ 4.5–5.0 ppm) and isopropyl protons (δ 1.2–1.5 ppm). Mass spectrometry and elemental analysis validate molecular weight and composition .

Q. What purification methods are recommended for isolating 5-(chloromethyl)-1-(propan-2-yl)-1H-tetrazole from complex reaction mixtures?

Column chromatography using ethyl acetate/hexane gradients (e.g., 1:9 v/v) effectively separates tetrazole derivatives. Recrystallization in hot water or aqueous acetic acid removes impurities, as described in and .

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles optimize the synthesis of 5-(chloromethyl)-1-(propan-2-yl)-1H-tetrazole derivatives?

DoE minimizes experimental runs while maximizing data quality. For instance, factorial designs can optimize variables like catalyst loading (e.g., 10 wt% Bleaching Earth Clay), temperature (70–80°C), and solvent polarity (PEG-400 vs. DMSO). Statistical analysis identifies critical parameters affecting yield and purity, as outlined in .

Q. What computational strategies are effective in predicting reaction pathways for synthesizing tetrazole derivatives?

Quantum chemical calculations (e.g., density functional theory) model transition states and intermediates. highlights integrating computational reaction path searches with experimental validation to accelerate discovery. Machine learning algorithms can also predict optimal conditions by analyzing historical data .

Q. How should researchers resolve contradictions in spectroscopic data when characterizing novel tetrazole analogs?

Cross-validate using complementary techniques: X-ray crystallography () confirms crystal structure, while 2D NMR (e.g., HSQC, HMBC) resolves ambiguous proton-carbon correlations. Discrepancies in IR absorption bands may indicate tautomeric forms or impurities .

Q. What methodologies are employed to assess the hydrolytic stability of the chloromethyl group in tetrazole derivatives under varying pH conditions?

Conduct kinetic studies by incubating the compound in buffered solutions (pH 1–13) at controlled temperatures. Monitor degradation via HPLC or ¹H NMR, tracking the disappearance of the chloromethyl signal (δ ~4.8 ppm) and formation of hydrolysis byproducts like alcohols .

Q. How can reaction kinetics studies enhance the scalability of tetrazole synthesis protocols?

Rate laws derived from time-resolved data (e.g., in situ FTIR or GC-MS) identify rate-limiting steps. For example, ’s 1.5-hour reaction time at 40°C in DMSO could be scaled by adjusting mixing efficiency and heat transfer parameters while maintaining kinetic control .

Q. What are the best practices for analyzing regioselectivity in the alkylation of 1H-tetrazole scaffolds?

Use isotopic labeling (e.g., deuterated reactants) and NOESY NMR to trace substitution patterns. Computational modeling (e.g., molecular electrostatic potential maps) predicts preferential attack sites, as seen in ’s synthesis of regioisomeric tetrazoles .

Q. How do solvent polarity and catalyst selection influence the yield of nucleophilic substitution reactions at the chloromethyl group?

Polar aprotic solvents (e.g., PEG-400, DMSO) enhance nucleophilicity, while catalysts like Bleaching Earth Clay stabilize transition states. demonstrates a 74% yield under optimized conditions, contrasting with lower yields in non-polar solvents .

Q. Methodological Notes

- Synthesis Optimization : Always validate computational predictions with small-scale experiments.

- Data Validation : Use multiple spectroscopic techniques to confirm structural assignments.

- Contradiction Management : Replicate experiments under controlled conditions to isolate variables causing discrepancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.